2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)acetamide typically involves the reaction of phthalic anhydride with an amine derivative, followed by acylation. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share a similar core structure and may exhibit comparable biological activities.
Benzylacetamide Derivatives: These compounds have a similar acetamide functional group and may be used in similar applications.
Uniqueness
The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparative studies with similar compounds can highlight its distinct properties and potential advantages.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-13-8-6-12(7-9-13)10-19-16(21)11-20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSKWOFHCRYADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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